1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene
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Overview
Description
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C10H10F4O2 It is a fluorinated ether derivative of benzene, characterized by the presence of both ethoxy and tetrafluoroethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through a multi-step process involving the introduction of ethoxy and tetrafluoroethoxy groups to a benzene ring. One common method involves the reaction of 1,1,2,2-tetrafluoroethanol with a suitable benzene derivative under acidic conditions to form the tetrafluoroethoxybenzene intermediate. This intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The ethoxy and tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethoxybenzene
- Ethyl 1,1,2,2-tetrafluoroethyl ether
- 1,2-Difluorobenzene
Uniqueness
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both ethoxy and tetrafluoroethoxy groups, which confer distinct chemical and physical properties. The combination of these groups enhances the compound’s reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
847991-53-1 |
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Molecular Formula |
C10H10F4O2 |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
1-ethoxy-2-(1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C10H10F4O2/c1-2-15-7-5-3-4-6-8(7)16-10(13,14)9(11)12/h3-6,9H,2H2,1H3 |
InChI Key |
BWPBNYPMUVIHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C(F)F)(F)F |
Origin of Product |
United States |
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